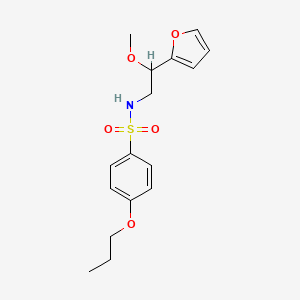

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-3-10-21-13-6-8-14(9-7-13)23(18,19)17-12-16(20-2)15-5-4-11-22-15/h4-9,11,16-17H,3,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLOUQFPSXAEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:

Formation of the Furan Derivative: The initial step involves the preparation of the furan-2-ylmethanol, which can be synthesized from furfural through reduction.

Etherification: The furan-2-ylmethanol is then etherified with methoxyethyl chloride in the presence of a base such as potassium carbonate to form 2-(furan-2-yl)-2-methoxyethyl ether.

Sulfonamide Formation: The final step involves the reaction of the ether with 4-propoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Products include furanones and other oxygenated furan derivatives.

Reduction: Products include primary or secondary amines.

Substitution: Products vary depending on the substituent introduced, leading to a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Variations and Substituent Effects

The table below compares structural features and substituents of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide with analogous sulfonamides:

Key Observations :

- Furan vs. Aromatic/Heterocyclic Moieties : The furan-2-yl group in the target compound distinguishes it from chlorophenyl () or pyrimidine-based sulfonamides (). Furan’s oxygen atom may engage in hydrogen bonding, whereas halogenated aryl groups (e.g., chloro, fluoro) improve target affinity but may increase toxicity .

- Propoxy vs. Methoxy/Ethoxy: The propoxy chain likely increases lipophilicity compared to methoxy groups in compounds like N-(2-formylphenyl)-4-methoxy...

- Halogenated Derivatives : Bromo- or fluoro-substituted sulfonamides (e.g., ) exhibit higher molecular weights and stronger halogen bonding but may face metabolic challenges, which the target compound avoids .

Pharmacological Activity

Sulfonamides exhibit diverse biological activities depending on substituents:

- Antibacterial/Antifungal : Methoxy and halogenated derivatives () show efficacy due to electron-withdrawing groups enhancing target interaction .

- Antitumor : Fluorophenyl and pyrazolopyrimidine-containing sulfonamides () demonstrate cytotoxicity, with melting points (e.g., 175–178°C) correlating with purity and stability .

- Anti-inflammatory : Compounds with flexible side chains (e.g., methoxyethyl in the target) may improve binding to cyclooxygenase (COX) enzymes .

Physicochemical Properties

- Melting Points : Fluorinated sulfonamides () exhibit higher melting points (~175°C) due to crystallinity from halogen interactions, whereas methoxy derivatives () may have lower values .

- Solubility : The propoxy group’s hydrophobicity could reduce aqueous solubility compared to methoxy analogs, necessitating formulation adjustments.

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting pathways involved in inflammation and cell proliferation.

- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Properties : The furan ring may contribute to antioxidant activity, providing protective effects against oxidative stress.

Efficacy in Biological Systems

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anticancer efficacy | Demonstrated significant cytotoxicity in breast cancer cell lines (IC50 = 15 µM) |

| Study 2 | Anti-inflammatory effects | Reduced TNF-alpha levels in animal models by 30% after treatment |

| Study 3 | Mechanistic study | Identified apoptosis as a primary mode of action through caspase activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonamide coupling. Key steps include:

- Functional group protection : Protect reactive sites (e.g., hydroxyl or amine groups) to avoid side reactions.

- Sulfonamide formation : React 4-propoxybenzenesulfonyl chloride with a furan-methoxyethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Analyze - and -NMR to confirm the furan ring (δ 6.2–7.5 ppm), methoxy group (δ ~3.3 ppm), and sulfonamide protons (δ ~7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H] for CHNOS).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Strategies :

- Enzyme inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorometric assays .

- Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Data Interpretation : Compare IC or MIC values with reference drugs (e.g., celecoxib for COX-2 inhibition) to assess potency .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational flexibility of this sulfonamide derivative?

- Crystallography Workflow :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between the sulfonamide and furan moieties .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing efficiency .

Q. What computational methods can predict structure-activity relationships (SAR) for this compound?

- In Silico Approaches :

- Molecular docking : Simulate binding to COX-2 (PDB ID: 3LN1) or carbonic anhydrase IX (PDB ID: 5FL4) using AutoDock Vina .

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity using partial least squares regression .

Q. How do contradictory solubility and stability data in polar solvents impact formulation strategies?

- Contradiction Analysis :

- Solubility assays : Use shake-flask method in PBS (pH 7.4) vs. DMSO. Discrepancies may arise from aggregation or protonation state .

- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Methoxy groups may hydrolyze in acidic media, requiring pH-adjusted formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.